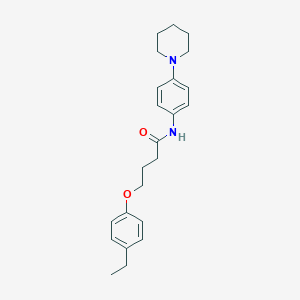

4-(4-éthylphénoxy)-N-(4-pipéridin-1-ylphényl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide, commonly known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPB belongs to the class of amide compounds and has a molecular formula of C24H32N2O2.

Mécanisme D'action

The mechanism of action of EPPB is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors in the body. For example, EPPB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease. EPPB has also been shown to inhibit the activity of certain receptors in the body, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory.

Biochemical and Physiological Effects:

EPPB has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungal and bacterial cells. EPPB has also been shown to have anti-inflammatory effects and can modulate the activity of the immune system. Furthermore, EPPB has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

EPPB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Furthermore, EPPB has a low toxicity profile and can be administered at relatively high doses without causing significant side effects. However, there are also some limitations to using EPPB in lab experiments. For example, EPPB has poor solubility in water, which can make it difficult to administer in certain experimental settings. Furthermore, the mechanism of action of EPPB is not fully understood, which can make it challenging to interpret experimental results.

Orientations Futures

There are several future directions for research on EPPB. One area of research is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of research is the investigation of the effects of EPPB on the immune system and its potential use in immunotherapy. Furthermore, EPPB has shown promise in the treatment of neurological disorders, and future research could focus on optimizing its therapeutic potential in these areas. Additionally, the development of new synthetic methods for EPPB could improve its yield and make it more accessible for research and therapeutic use.

Méthodes De Synthèse

The synthesis of EPPB involves the reaction between 4-(4-ethylphenoxy)butanoyl chloride and 4-piperidin-1-ylphenylamine in the presence of a base. The reaction takes place in an organic solvent and requires careful control of temperature and reaction time. The yield of EPPB can be improved by optimizing the reaction conditions.

Applications De Recherche Scientifique

Sondes fluorescentes et agents d'imagerie

Les caractéristiques structurales du composé, notamment les fragments pipéridine et phénoxy, le rendent approprié pour la conception de sondes fluorescentes et d'agents d'imagerie. Les chercheurs ont synthétisé des dérivés en incorporant des fluorophores (tels que les colorants BODIPY) dans la molécule. Ces sondes peuvent se lier sélectivement à des cibles cellulaires spécifiques, aidant à l'imagerie cellulaire vivante et au diagnostic .

Activité antidépressive

Le 4-(4-éthylphénoxy)-N-(4-pipéridin-1-ylphényl)butanamide a été étudié pour ses propriétés antidépressives potentielles. Il interagit avec les récepteurs des neurotransmetteurs, y compris les transporteurs de la sérotonine et de la norépinéphrine, en modulant leur activité. Des études cliniques ont exploré son efficacité dans le traitement de la dépression majeure, du trouble obsessionnel-compulsif, de la boulimie nerveuse, du trouble panique et du trouble dysphorique prémenstruel .

Propriétés

IUPAC Name |

4-(4-ethylphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-2-19-8-14-22(15-9-19)27-18-6-7-23(26)24-20-10-12-21(13-11-20)25-16-4-3-5-17-25/h8-15H,2-7,16-18H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWZPKOLIFBKTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3-methylthiourea](/img/structure/B363024.png)

![methyl 6-{(5E)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B363054.png)

![1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone](/img/structure/B363061.png)

![(Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid](/img/structure/B363062.png)

![1-[(5-Methyl-2-thienyl)sulfonyl]-2-piperidinecarboxylic acid](/img/structure/B363090.png)

![2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole](/img/structure/B363091.png)